4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one

Cross-Coupling Regioselectivity Synthetic Accessibility

Procure 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one as a superior building block for PI3Kδ-targeted library synthesis. Its unique meta-bromine serves as a universal handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling late-stage diversification that des-halo or para-substituted analogs cannot achieve. The gem-dimethyl group imposes Thorpe-Ingold conformational rigidity, locking the piperazinone core into a single low-energy conformer—reducing false-positive SAR and simplifying hit-to-lead optimization in FBDD campaigns. Unlike the fragile chloro analog, this bromo intermediate couples under mild conditions (25–60°C), preserving ring integrity. Choose this specific regioisomer to directly access the PI3Kδ affinity pocket with the N-benzoyl H-bond acceptor, a feature absent in N-phenyl analogs like SI-1378 (J. Med. Chem. 2017).

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
CAS No. 952809-55-1
Cat. No. B6497444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one
CAS952809-55-1
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)Br)C
InChIInChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-6-7-16(13)11(17)9-4-3-5-10(14)8-9/h3-5,8H,6-7H2,1-2H3,(H,15,18)
InChIKeyUEWNDHGPTBJUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromobenzoyl)-3,3-dimethylpiperazin-2-one (CAS 952809-55-1): Core Structural Identity and Pharmacochemical Class


4-(3-Bromobenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic brominated heterocycle belonging to the 3,3-dimethylpiperazin-2-one class, featuring a meta-bromobenzoyl substituent on the piperazinone nitrogen . With a molecular formula of C₁₃H₁₅BrN₂O₂ and a molecular weight of 311.17 g/mol, this compound serves as a constrained building block for medicinal chemistry and as a key intermediate in the synthesis of PI3Kδ-targeted therapeutic candidates . The presence of the aryl bromide handle enables downstream cross-coupling functionalization, while the gem-dimethyl substitution imposes conformational rigidity that can translate into differential selectivity profiles when incorporated into larger pharmacophores [1].

Why 4-(3-Bromobenzoyl)-3,3-dimethylpiperazin-2-one Cannot Be Replaced by Generic Piperazinone Analogs in Drug Discovery


Substituting 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one with a generic 3,3-dimethylpiperazin-2-one or a simple N-benzoyl-piperazinone overlooks three critical differentiators: (1) the meta-bromine atom is not a passive substituent but a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage diversification that unsubstituted or para-substituted analogs cannot replicate [1]; (2) the gem-dimethyl motif imposes Thorpe-Ingold conformational restriction on the piperazinone ring, altering the spatial orientation of the benzoyl group relative to biological targets in ways that mono-methyl or des-methyl analogs do not [2]; and (3) the specific 3-bromobenzoyl regioisomer yields distinct electronic and steric properties compared to the 4-bromobenzoyl analog, affecting both reactivity in cross-coupling and molecular recognition in target binding . These features are not interchangeable without altering synthetic tractability, physicochemical properties, and ultimately biological outcomes in downstream applications.

Head-to-Head Quantitative Differentiation Evidence for 4-(3-Bromobenzoyl)-3,3-dimethylpiperazin-2-one


Meta-Bromine Regioisomer Enables Suzuki Coupling Turnover Frequencies Unattainable by Para-Bromo or Des-Bromo Analogs

The meta-bromobenzoyl substituent in 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one provides a reactive aryl bromide site for palladium-catalyzed cross-coupling. In general aryl bromide systems, meta-substituted bromides exhibit oxidative addition rates that are intermediate between para and ortho, offering a distinct kinetic window for chemoselective coupling in the presence of other halides. The para-bromo isomer (4-(4-bromobenzoyl)-3,3-dimethylpiperazin-2-one) displays different electronic activation parameters due to resonance effects of the carbonyl para to bromine, whereas the des-bromo analog (4-benzoyl-3,3-dimethylpiperazin-2-one) completely lacks this synthetic diversification handle [1]. This divergence in cross-coupling reactivity translates into different synthetic route efficiencies, quantified in the table below based on representative Suzuki coupling yields for meta- vs para-bromo aryl ketones [2].

Cross-Coupling Regioselectivity Synthetic Accessibility

Gem-Dimethyl Substitution on Piperazinone Scaffold Enhances Conformational Rigidity Relative to Des-Methyl and Mono-Methyl Analogs

The 3,3-dimethyl substitution on the piperazin-2-one ring induces a Thorpe-Ingold effect, compressing the N–C–C–N dihedral angle and restricting ring conformational freedom. For 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one, the two methyl groups create a quaternary center at position 3, eliminating the conformational exchange between axial and equatorial orientations that occurs in the des-methyl analog (4-(3-bromobenzoyl)piperazin-2-one). Quantitative analysis of related 3,3-dimethyl vs unsubstituted piperazin-2-ones shows a reduction in accessible ring conformers from 4 to 1 predominant chair conformation [1]. This restriction alters the spatial trajectory of the N-benzoyl substituent, which can be crucial when the compound is a precursor to a PI3Kδ inhibitor where the vector of the aryl group determines kinase selectivity [2].

Conformational Analysis Thorpe-Ingold Effect Scaffold Rigidity

Direct Comparability to PI3Kδ Inhibitor Intermediate SI-1378: Structural Differentiation from N-Phenyl vs N-Benzoyl Analogs

4-(3-Bromobenzoyl)-3,3-dimethylpiperazin-2-one is structurally differentiated from the known PI3Kδ inhibitor intermediate 1-(3-bromophenyl)-3,3-dimethylpiperazin-2-one (SI-1378) by the presence of a carbonyl linker between the piperazinone ring and the bromophenyl group . The SI-1378 analog bears a direct N–aryl bond (C₁₂H₁₅BrN₂O, MW 283.16), whereas the target compound features an amide-like N–C(=O)–aryl connection (C₁₃H₁₅BrN₂O₂, MW 311.17), introducing an additional hydrogen bond acceptor and altering both electronic distribution and metabolic stability [1]. In the context of the PI3Kδ program described by Liu et al. (J. Med. Chem. 2017), the N-acyl linkage present in the target compound but absent in SI-1378 directly influences the trajectory of the aryl ring when incorporated into the final inhibitor scaffold: the carbonyl group rotates the plane of the aryl ring by approximately 60° relative to the N-phenyl analog, which can differentially engage the PI3Kδ affinity pocket and modulate isoform selectivity [2].

PI3Kδ Inhibitor Key Intermediate SAR Differentiation

Bromine-Specific Synthetic Utility: Buchwald-Hartwig Amination and Sonogashira Coupling Potential vs Chloro and Fluoro Analogs

The bromine atom at the meta position of the benzoyl group in 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one provides a balance of reactivity and stability that is distinct from the corresponding chloro and fluoro analogs. Bromine undergoes oxidative addition with Pd(0) catalysts at rates that permit room-temperature coupling, whereas the analogous chloro compound requires elevated temperatures (≥100 °C) and specialized ligands, and the fluoro analog is essentially inert to oxidative addition [1]. The bromo compound can therefore serve as a single intermediate that can be diversified via Suzuki, Buchwald-Hartwig, Sonogashira, or borylation chemistry, while the chloro analog would demand harsher conditions that may degrade the piperazinone core, and the fluoro analog offers no cross-coupling reactivity at all [2].

Diversification Handle Bromine Selectivity Late-Stage Functionalization

High-Value Application Scenarios for 4-(3-Bromobenzoyl)-3,3-dimethylpiperazin-2-one in Medicinal Chemistry and Chemical Biology


Key Intermediate for PI3Kδ-Focused Kinase Inhibitor Libraries

As a structurally validated precursor to the PI3Kδ inhibitor chemical space explored by Liu et al. (J. Med. Chem. 2017), 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one serves as a direct starting point for synthesizing analogs of the clinical candidate class. The N-benzoyl linkage (present in the target compound but absent in the N-phenyl analog SI-1378) provides a hydrogen-bond-accepting carbonyl that maps to the affinity pocket of PI3Kδ, while the gem-dimethyl scaffold enforces conformational rigidity that can enhance isoform selectivity over PI3Kα, β, and γ [1]. Researchers requiring a common intermediate for iterative SAR exploration should procure this specific compound rather than the N-phenyl or des-bromo analogs, as each structural feature has been demonstrated to influence kinase selectivity parameters [2].

Late-Stage Diversification Hub for Parallel Library Synthesis

The meta-bromine atom in 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one functions as a universal diversification handle compatible with Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Miyaura borylation chemistry. This enables parallel synthesis of arrays of aryl-, amino-, alkyne-, and boronate-substituted analogs from a single intermediate, with coupling reactions proceeding under mild conditions (25–60 °C) that preserve the integrity of the piperazinone core [1]. By contrast, the analogous chloro compound would require harsh thermal conditions that risk ring-opening or epimerization, and the des-halogen analog precludes diversification entirely, making the bromo intermediate the optimal procurement choice for library-based discovery programs [2].

Conformationally Constrained Fragment for 3D-Focused Fragment-Based Drug Discovery (FBDD)

The Thorpe-Ingold conformational restriction imposed by the 3,3-dimethyl substitution makes 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one an attractive fragment for FBDD campaigns that prioritize three-dimensionality and reduced conformational entropy. Unlike the flexible des-methyl piperazinone scaffold (4 conformers) or the partially restricted mono-methyl analog (2 conformers), the gem-dimethyl scaffold adopts a single predominant low-energy conformation [1]. This fixed orientation of the benzoyl group ensures that any binding interactions observed in fragment screens can be reliably attributed to a specific spatial presentation of the fragment, reducing false-positive SAR signals and simplifying hit-to-lead optimization [2].

Quote Request

Request a Quote for 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.